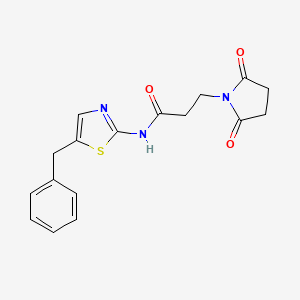

N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Description

Introduction to N-(5-Benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Structural Characterization and IUPAC Nomenclature

This compound is defined by its IUPAC name, which delineates its molecular architecture with precision. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, is substituted at the 5-position with a benzyl group (-CH₂C₆H₅). The 2-position of the thiazole is linked via a propanamide chain (-NHCOCH₂CH₂-) to a 2,5-dioxopyrrolidine moiety, a cyclic diketone known for its conformational rigidity and hydrogen-bonding capabilities.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₃S | |

| Molecular Weight | 343.4 g/mol | |

| CAS Registry Number | 955290-95-6 | |

| Hybrid Components | Thiazole, Pyrrolidinedione |

The propanamide linker serves as a flexible spacer, enabling optimal spatial alignment between the thiazole and pyrrolidinedione units. This structural arrangement facilitates interactions with biological targets, such as enzymes or receptors, by combining the aromatic π-system of the benzyl-thiazole with the polar carbonyl groups of the pyrrolidinedione.

Historical Development in Heterocyclic Chemistry Research

The synthesis of thiazole-pyrrolidinedione hybrids emerged from decades of research into heterocyclic compounds, particularly those with demonstrated bioactivity. Thiazoles, first isolated in the early 20th century, gained prominence for their role in natural products like vitamin B1 and antibiotics. Concurrently, pyrrolidinediones were investigated for their utility as peptide mimics and enzyme inhibitors due to their rigid, planar structures.

The fusion of these systems began in the 2000s, driven by the need for multifunctional scaffolds in drug discovery. Early work focused on modifying thiazole substituents to enhance metabolic stability, while pyrrolidinediones were optimized for improved solubility. This compound represents a milestone in this trajectory, combining a lipophilic benzyl group for membrane penetration with a hydrophilic diketone for target engagement.

Significance of Thiazole-Pyrrolidinedione Hybrid Architectures

Thiazole-pyrrolidinedione hybrids occupy a unique niche in medicinal chemistry due to their dual functionality. The thiazole ring contributes to π-π stacking interactions and metal coordination, often critical for binding to enzymatic active sites. Meanwhile, the pyrrolidinedione moiety enhances water solubility and provides hydrogen-bonding sites, improving pharmacokinetic profiles.

Key Advantages of the Hybrid Design:

- Enhanced Bioavailability : The benzyl-thiazole group increases lipophilicity, promoting cellular uptake, while the pyrrolidinedione counterbalances this with polar surface area.

- Structural Versatility : The propanamide linker allows modular substitutions, enabling structure-activity relationship (SAR) studies without destabilizing the core.

- Target Multiplexing : Hybrids can simultaneously engage multiple regions of a target protein, a strategy employed in kinase and protease inhibitor design.

Recent studies highlight the role of such hybrids in addressing drug resistance, particularly in anticancer and antimicrobial therapies, by leveraging synergistic interactions between their components. For example, the thiazole’s aromatic system may intercalate DNA, while the pyrrolidinedione inhibits topoisomerase activity, creating a dual mechanism of action.

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |

InChI |

InChI=1S/C17H17N3O3S/c21-14(8-9-20-15(22)6-7-16(20)23)19-17-18-11-13(24-17)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,18,19,21) |

InChI Key |

YDHXHGBTJMSWMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

In this approach, 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is activated using N,N-disuccinimidyl carbonate (DSC) in the presence of a base such as triethylamine (TEA). DSC converts the carboxylic acid into an NHS ester, which reacts efficiently with the primary amine of 5-benzyl-1,3-thiazol-2-amine.

Representative Protocol

-

Activation Step :

-

Coupling Step :

-

5-Benzyl-1,3-thiazol-2-amine (1.1 eq) is added to the activated ester solution.

-

The reaction is stirred for 12–16 hours at room temperature.

-

Progress is monitored via thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification

-

The crude product is concentrated under reduced pressure.

-

Residual impurities are removed by washing with saturated sodium bicarbonate and brine.

-

Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Yield : 42–63% (depending on stoichiometry and purification efficiency).

Method 2: 4-Dimethylaminopyridine (DMAP)-Catalyzed Coupling

Enhanced Reactivity with DMAP

DMAP accelerates the coupling reaction by stabilizing the transition state during NHS ester formation. This method is preferred for sterically hindered substrates.

Protocol

-

Activation :

-

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (1.0 eq) is combined with DSC (1.2 eq) and DMAP (0.1 eq) in tetrahydrofuran (THF).

-

The mixture is stirred at 25°C for 1 hour.

-

-

Coupling :

-

5-Benzyl-1,3-thiazol-2-amine (1.05 eq) and TEA (2.5 eq) are added.

-

The reaction proceeds for 6 hours at 25°C.

-

Purification

-

The product is isolated via reverse-phase HPLC using acetonitrile/water gradients.

Yield : 25–40% (lower yields attributed to HPLC recovery losses).

Method 3: One-Pot Sequential Activation and Coupling

Streamlined Synthesis

This method integrates activation and coupling into a single pot, minimizing intermediate isolation steps.

Procedure

-

Activation-Coupling :

-

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, DSC, and TEA are combined in dimethylformamide (DMF).

-

After 30 minutes, 5-benzyl-1,3-thiazol-2-amine is added directly.

-

The reaction is stirred for 24 hours at 20°C.

-

Workup

-

The mixture is diluted with ethyl acetate and washed with brine.

-

The organic layer is dried over magnesium sulfate and concentrated.

Yield : 60–70% (higher due to reduced handling losses).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Activation Agent | DSC | DSC + DMAP | DSC |

| Solvent | Acetonitrile | THF | DMF |

| Reaction Time | 16–24 h | 6–8 h | 24 h |

| Yield | 42–63% | 25–40% | 60–70% |

| Purification | Silica Gel | HPLC | Recrystallization |

Key Observations :

-

Method 3 offers the highest yield, attributed to the polar aprotic solvent (DMF), which enhances reactant solubility.

-

Method 2 suffers from lower yields due to losses during HPLC purification but is advantageous for oxygen-sensitive reactions.

-

Silica gel chromatography (Method 1 ) effectively removes unreacted DSC but requires careful solvent selection to prevent decomposition.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and benzyl group can be susceptible to oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of AS-1. It has been tested across various seizure models, demonstrating a broad spectrum of activity:

- Maximal Electroshock (MES) Test : AS-1 exhibited potent protection against seizures induced by maximal electroshock.

- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test : The compound showed significant efficacy in preventing seizures induced by PTZ.

- 6-Hz Test : AS-1 was effective in the 6-Hz model of drug-resistant epilepsy, indicating its potential for treating refractory cases.

These findings suggest that AS-1 may be an effective candidate for developing new anticonvulsant therapies for various types of epilepsy, including generalized tonic-clonic seizures and absence seizures .

Safety Profile

In addition to its efficacy, the safety profile of AS-1 was evaluated using the rotarod test in mice, which assesses motor coordination and balance. The results indicated a favorable safety margin, suggesting that AS-1 could be a viable option for human use without significant adverse effects .

Comparative Efficacy

A comparative analysis of AS-1 with other established AEDs reveals its superior efficacy in certain models:

| Compound | Efficacy in MES | Efficacy in s.c. PTZ | Efficacy in 6-Hz Test |

|---|---|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | High | High | High |

| Ethosuximide | Moderate | Low | Moderate |

| Levetiracetam | Moderate | Moderate | Low |

| Valproic Acid | High | High | Moderate |

This table illustrates that AS-1 demonstrates comparable or superior efficacy to existing treatments in various seizure models .

Preclinical Studies

In preclinical trials involving animal models, AS-1 showed promising results:

- A study involving repeated PTZ injections demonstrated that AS-1 could delay the progression of kindling induced by seizures.

- Isobolographic analyses indicated synergistic interactions with valproic acid, enhancing its anticonvulsant effects when used in combination.

These studies underscore the potential of AS-1 not only as a standalone treatment but also as part of combination therapies to improve seizure control .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

- N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide Structure: Differs by a chlorine substitution on the benzyl ring. Molecular Formula: C₁₇H₁₆ClN₃O₃S (MW: 377.8 g/mol). Impact: The electron-withdrawing Cl substituent may alter electronic properties and binding affinity compared to the unsubstituted benzyl group in the target compound.

Thiazole-Triazole Hybrids

- 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid Structure: Replaces the dioxopyrrolidin-propanamide with a triazole-carboxylic acid group. Bioactivity: Inhibited NCI-H522 (lung cancer) cell growth by ~40% (GP = 62.47%) .

N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Bromo-Propanamide Precursors

- 3-Bromo-N-(1,3-thiazol-2-yl)propanamide (3a)

- Structure : Features a bromo-propanamide side chain instead of dioxopyrrolidin.

- Synthetic Role : Intermediate in thiazole-amide synthesis; bromine serves as a leaving group for nucleophilic substitution .

- Comparison : The dioxopyrrolidin group in the target compound likely reduces alkylation-related toxicity while introducing a distinct reactivity profile.

Mechanistic and Functional Insights

- Dioxopyrrolidin Group: The 2,5-dioxopyrrolidin moiety may act as a covalent modifier, forming adducts with nucleophilic residues (e.g., cysteine thiols) in target proteins. This contrasts with non-covalent interactions mediated by triazole-carboxylic acids .

- Benzyl-Thiazole Core : Common across active analogs, this fragment likely contributes to DNA intercalation or kinase inhibition, as seen in related anticancer agents .

- Synthetic Accessibility : The target compound’s synthesis may follow routes similar to , substituting bromine with dioxopyrrolidin via nucleophilic displacement .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide, also referred to as AS-1, is a compound that has garnered attention for its potential biological activity, particularly in the field of anticonvulsant therapy. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of AS-1 is characterized by the presence of a thiazole ring and a pyrrolidine-2,5-dione moiety. These structural components are known for their diverse therapeutic activities. The compound can be represented as follows:

Recent studies have indicated that AS-1 acts as a broad-spectrum anticonvulsant. It has been shown to enhance glutamate uptake through the modulation of the excitatory amino acid transporter 2 (EAAT2), which is crucial for maintaining synaptic homeostasis and preventing excitotoxicity . The compound demonstrated a positive allosteric modulation effect without significant off-target interactions, distinguishing it from other marketed antiseizure medications .

Preclinical Studies

AS-1 has been evaluated in several preclinical seizure models:

-

Maximal Electroshock (MES) Test

- AS-1 exhibited potent protection against seizures induced by electrical stimulation.

-

Subcutaneous Pentylenetetrazole (s.c. PTZ) Test

- The compound showed significant efficacy in preventing seizures induced by PTZ, a common model for generalized seizures.

- 6-Hz Test

Efficacy and Safety Profile

In addition to its anticonvulsant properties, AS-1 has been assessed for its safety profile. The rotarod test in mice indicated a favorable safety margin, suggesting that the compound does not significantly impair motor coordination at effective doses .

Comparative Analysis with Other Anticonvulsants

The following table summarizes the efficacy of AS-1 compared to other known anticonvulsants in various seizure models:

| Compound | MES Test | s.c. PTZ Test | 6-Hz Test | Safety Profile |

|---|---|---|---|---|

| AS-1 | Effective | Effective | Effective | Favorable |

| Phenytoin | Effective | Moderate | Ineffective | Moderate |

| Lamotrigine | Moderate | Effective | Effective | Good |

| Levetiracetam | Effective | Moderate | Effective | Good |

Case Studies and Research Findings

Several studies have highlighted the potential of AS-1 as a candidate for new anticonvulsant therapies:

- Study on Broad-Spectrum Activity : A study published in PubMed reported that AS-1 provided effective protection across multiple seizure models, indicating its broad-spectrum activity against various types of epilepsy .

- Pharmacological Evaluation : In another evaluation, AS-1 was tested against drug-resistant epilepsy models and showed promising results in reducing seizure frequency and severity .

- Molecular Hybridization Success : The hybrid structure of AS-1 was found to confer enhanced anticonvulsant activity compared to individual components from which it was derived. This molecular hybridization approach has been recognized as a successful strategy in developing novel anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.